![molecular formula C15H17N3O2 B2897828 2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 745037-86-9](/img/structure/B2897828.png)

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

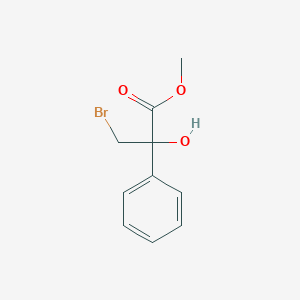

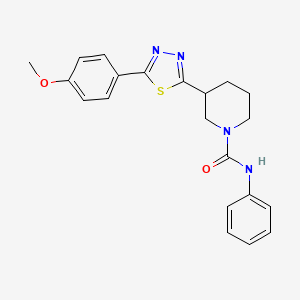

2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Derivatives

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety

This study describes the synthesis of enaminones and dihydropyrimidinone derivatives containing the morpholine moiety through a one-pot Biginelli reaction. The method yields these compounds efficiently, showcasing the potential of morpholine-containing compounds in synthetic chemistry (Bhat et al., 2018).

Medicinal Chemistry Applications

Medicinal Chemistry of 2,2,4-Substituted Morpholines

This paper explores the design and synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with a range of biological activities, including analgesic, anti-inflammatory, and anti-dyslipidemic properties. These findings highlight the versatility of morpholine derivatives in medicinal chemistry (Rekka & Kourounakis, 2010).

Anticonvulsant Activity of Enaminones

Synthesis and Anticonvulsant Activity of Enaminones

Novel enaminones were synthesized and evaluated for their anticonvulsant activity. Several compounds exhibited potent activity with minimal neurotoxicity, indicating the potential therapeutic applications of morpholine-derived enaminones (Edafiogho et al., 1992).

Synthesis of Polyimides

Synthesis and Characterization of Soluble Polyimides from 2,5‐bis(4‐aminophenyl)‐3,4‐diphenylthiophene and Aromatic Tetracarboxylic Dianhydrides

This research discusses the synthesis of novel polyimides from diamines and dianhydrides, including morpholine derivatives. The resulting polymers are highly thermally stable and exhibit significant solubility in organic solvents, suggesting applications in materials science (Imai et al., 1984).

Fungicidal Activity of Morpholine Derivatives

Chemoenzymic Synthesis and Fungicidal Activity of the Four Pure Stereoisomers of a New Morpholine Derivative

This study focuses on the synthesis of optically pure stereoisomers of a morpholine fungicide and evaluates their biological activity against various fungi. The findings demonstrate the significance of stereochemistry in the biological efficacy of morpholine derivatives (Bianchi et al., 1992).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to targetserine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .

Mode of Action

It’s known that the morpholin-4-ium ion, a component of the compound, is involved in intermolecular n—h n and n—h (o,n) hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given its potential target, it may influence the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including growth, differentiation, and response to external stress.

Pharmacokinetics

Analytical methods such as high-performance liquid chromatography, gas chromatography, and thin-layer chromatography have been developed to detect and quantify similar compounds in different matrices. These methods enable researchers to study the pharmacokinetics and metabolism of such compounds in biological systems.

Result of Action

Compounds with similar structures are known for their anti-inflammatory and anti-tumor activities. They have been found to reduce the growth of tumor cells in a dose-dependent manner and enhance the production of reactive oxygen species in cancer cells, leading to their death.

Eigenschaften

IUPAC Name |

2-cyano-N-methyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-17-15(19)13(11-16)10-12-2-4-14(5-3-12)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTMSKNMSFQMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)

![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)

![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)

![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)